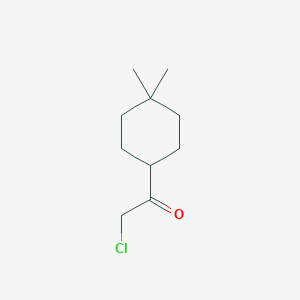![molecular formula C23H17ClN2O4 B2662659 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole CAS No. 380352-33-0](/img/structure/B2662659.png)
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole, also known as BDNI, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BDNI is a highly potent and selective ligand for the serotonin 5-HT2A receptor, which is a key target for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole exerts its pharmacological effects by binding to the 5-HT2A receptor and modulating its signaling pathways. This results in the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, which ultimately leads to the release of intracellular calcium and activation of protein kinase C (PKC).
Biochemical and Physiological Effects:
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has also been shown to exhibit anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is its high potency and selectivity for the 5-HT2A receptor, which makes it an ideal tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the study of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, the development of novel 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole analogs may provide valuable insights into the structure-activity relationship of this compound and may lead to the discovery of more potent and selective ligands for the 5-HT2A receptor.
Méthodes De Synthèse
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves a multi-step process that starts with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenyl)acetate. This intermediate is then reacted with 1-(1,3-benzodioxol-5-yl)propan-2-amine to form the key intermediate, which is subsequently nitrosated to yield 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole.
Applications De Recherche Scientifique
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has been shown to exhibit potent and selective binding to the 5-HT2A receptor, which is known to play a critical role in the regulation of mood, cognition, and perception.
Propriétés
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-8-5-14(6-9-16)23-22(17-3-1-2-4-19(17)25-23)18(12-26(27)28)15-7-10-20-21(11-15)30-13-29-20/h1-11,18,25H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJJEFFYMCVNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

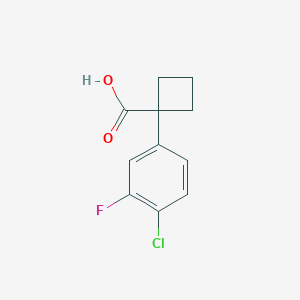
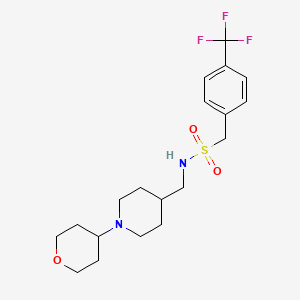
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)
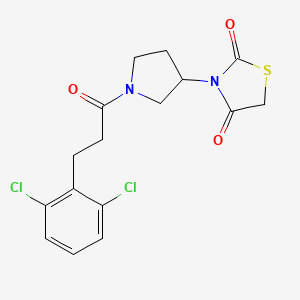
![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
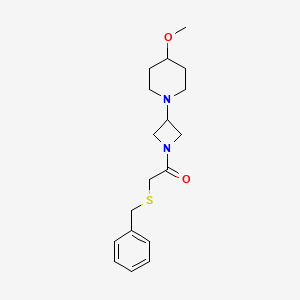
![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)
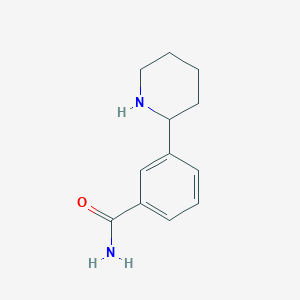
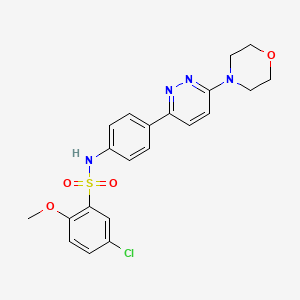
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)
